molecular formula C13H15N3O B7767711 6-tert-butyl-2-pyridin-2-yl-1H-pyrimidin-4-one

6-tert-butyl-2-pyridin-2-yl-1H-pyrimidin-4-one

Cat. No.: B7767711
M. Wt: 229.28 g/mol
InChI Key: IAZVVJBYFVNPJJ-UHFFFAOYSA-N
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Description

The compound with the identifier “6-tert-butyl-2-pyridin-2-yl-1H-pyrimidin-4-one” is known as 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine. This compound is a biochemical used primarily in proteomics research. It has a molecular formula of C₁₃H₁₅N₃O and a molecular weight of 229.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine involves the reaction of tert-butylamine with 2-chloropyrimidine under basic conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is widely used in scientific research, particularly in the following areas:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydroxyl and pyridyl groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the hydroxyl group provides a site for further chemical modification .

Properties

IUPAC Name

6-tert-butyl-2-pyridin-2-yl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-13(2,3)10-8-11(17)16-12(15-10)9-6-4-5-7-14-9/h4-8H,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZVVJBYFVNPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N=C(N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=O)N=C(N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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